N'-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation reaction between 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from a suitable solvent, such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the pyrazole ring and the benzodioxole moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34g/mol |
IUPAC Name |
N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H18N4O3/c1-4-20-11(3)13(10(2)19-20)8-17-18-16(21)12-5-6-14-15(7-12)23-9-22-14/h5-8H,4,9H2,1-3H3,(H,18,21)/b17-8+ |
InChI Key |
REXKKZDXOGCOCK-CAOOACKPSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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